Computed Lipophilicity Divergence: 2,3-Dimethylbutyl vs. Linear Pentyl Chain
Although direct experimental logP data are lacking, PubChem-computed XLogP3 values provide a key quantitative distinction. The target compound, N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine, has a computed XLogP3 of −0.4 [1]. Its close structural analog, N-Methyl-N-pentyl-beta-alanine—which shares an identical molecular formula but possesses a linear alkyl chain—has a computed XLogP3 of 0.5 [2]. This difference of 0.9 log units indicates that the branched 2,3-dimethylbutyl substituent significantly reduces lipophilicity relative to the linear pentyl isomer.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.4 |
| Comparator Or Baseline | N-Methyl-N-pentyl-beta-alanine (XLogP3 = 0.5) |
| Quantified Difference | Δ XLogP3 = 0.9 (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantifiable difference in a fundamental physicochemical property can influence membrane permeability, solubility, and metabolic stability, making the target a distinct tool for structure-activity relationship (SAR) studies where lower lipophilicity is desired.
- [1] PubChem. (2025). Computed XLogP3 value for CID 145874414. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed XLogP3 value for CID 3016406 (N-Methyl-N-pentyl-beta-alanine). National Center for Biotechnology Information. View Source
